molecular formula C6H5Cl2NO2S B173328 Ethyl 2,5-dichlorothiazole-4-carboxylate CAS No. 135925-33-6

Ethyl 2,5-dichlorothiazole-4-carboxylate

Cat. No. B173328
M. Wt: 226.08 g/mol
InChI Key: RVQIIQNBWNEWKU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorothiazole-4-carboxylate is a chemical compound with the CAS Number: 135925-33-6 . It has a molecular weight of 227.09 and its IUPAC name is ethyl 2,5-dichloro-1H-1lambda3-thiazole-4-carboxylate . The compound appears as a light-yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2,5-dichlorothiazole-4-carboxylate is 1S/C6H6Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2,5-dichlorothiazole-4-carboxylate is a light-yellow to yellow liquid . It has a molecular weight of 227.09 . The compound’s InChI code is 1S/C6H6Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h12H,2H2,1H3 .

Scientific Research Applications

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay, utilized to evaluate antioxidant capacity, demonstrates the importance of understanding chemical reactions between antioxidants and reactive species like ABTS•+. Although Ethyl 2,5-dichlorothiazole-4-carboxylate was not specifically mentioned, compounds facilitating or undergoing similar reactions can be crucial in developing and optimizing antioxidant assays, emphasizing the need for in-depth exploration of reaction pathways and the specificity of reactions in such assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis of Heterocycles

Research on the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones highlights the role of Ethyl acetoacetate, a compound structurally and functionally related to Ethyl 2,5-dichlorothiazole-4-carboxylate, in facilitating multi-component reactions. These findings underscore the potential of Ethyl 2,5-dichlorothiazole-4-carboxylate in synthesizing novel heterocycles with significant biological and medicinal activities, pointing towards its utility in creating compounds with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Electrochemical Surface Finishing and Energy Storage

The utilization of ionic liquids in electrochemical technology, including electroplating and energy storage, presents a promising avenue for Ethyl 2,5-dichlorothiazole-4-carboxylate applications. By incorporating this compound into haloaluminate room-temperature ionic liquids (RTILs) or similar chemical frameworks, there's potential to innovate in the domains of surface finishing and energy storage solutions, leveraging the unique properties of RTILs for industrial applications (Tsuda, Stafford, & Hussey, 2017).

Biopolymer Modification

The chemical modification of cellulose using ionic liquids as reaction media is another area where Ethyl 2,5-dichlorothiazole-4-carboxylate could find application. By acting as a solvent or co-solvent in these processes, it may facilitate the development of new materials with enhanced properties, useful in a variety of clinical and industrial applications. This highlights the compound's potential in the creation and modification of biopolymers, offering a pathway to novel materials with tailored properties (Heinze et al., 2008).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQIIQNBWNEWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568074
Record name Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568074
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dichlorothiazole-4-carboxylate

CAS RN

135925-33-6
Record name Ethyl 2,5-dichloro-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135925-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
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